

Biocompatibility and Safety Profile of Sodium Copper Chlorophyllin: A Technical Guide

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Compound of Interest

Compound Name: *Chlorophyllin sodium copper salt*

Cat. No.: *B15542743*

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Introduction

Sodium copper chlorophyllin (SCC), a semi-synthetic mixture derived from chlorophyll, has a long history of use as a color additive in food, drugs, and cosmetics.^{[1][2]} Its water-soluble nature and stability have made it a popular green pigment.^{[3][4]} Beyond its coloring properties, SCC has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic activities.^{[3][5][6]} This technical guide provides an in-depth review of the biocompatibility and safety profile of sodium copper chlorophyllin, drawing from a comprehensive analysis of preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties and Regulatory Status

Sodium copper chlorophyllin is a complex of sodium copper salts of chlorophyllins, where the magnesium atom in the chlorophyll molecule is replaced by copper, and the phytol tail is removed.^{[1][7]} This modification enhances its stability and water solubility.^[3]

Regulatory Landscape:

The U.S. Food and Drug Administration (FDA) has permanently listed sodium copper chlorophyllin as a color additive exempt from certification for specific uses.^[8] For instance, its use is permitted in citrus-based dry beverage mixes at a concentration not exceeding 0.2%.^{[2][9][10]} It is also approved for use in dentifrices (drugs and cosmetics) at concentrations up to

0.1%.^{[2][8]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety and established an Acceptable Daily Intake (ADI).^{[7][11]}

Toxicological Profile

A substantial body of evidence from in vitro, preclinical, and clinical studies has established a favorable safety profile for sodium copper chlorophyllin.

Acute, Sub-acute, and Chronic Toxicity

Oral administration of sodium copper chlorophyllin is associated with low acute toxicity.^[7]

Studies in mice have shown no ill effects at doses of 2500 mg/kg body weight for seven days.

^[7] Similarly, a recent preclinical study conducted under Good Laboratory Practice (GLP) conditions following OECD guidelines found that a dose of up to 5000 mg/kg body weight was well-tolerated in mice without any signs of toxicity or mortality.^{[12][13]}

Sub-acute and long-term studies in rats have further demonstrated its safety. In a 28-day study, rats administered oral doses of up to 1000 mg/kg body weight daily showed no abnormal clinical signs, alterations in body weight, or food consumption.^[12] A long-term study where rats were fed diets containing up to 3% potassium sodium chlorophyllin copper complex over their lifespan revealed no adverse effects on growth, feed efficiency, hematology, or urinalysis.^{[7][14]}

Table 1: Summary of Toxicological Data for Sodium Copper Chlorophyllin

Study Type	Species	Route of Administration	Key Findings	Reference(s)
Acute Toxicity	Mouse	Oral	No ill effects observed at 2500 mg/kg bw for 7 days.	[7]
Mouse	Oral		Well-tolerated up to 5000 mg/kg bw with no signs of toxicity or death.	[12][13]
Rat	Oral		No adverse effects from 2000 mg/kg bw for 18 weeks.	[7][15]
Sub-acute Toxicity	Rat	Oral	No-Observed-Adverse-Effect Level (NOAEL) determined to be beyond 1000 mg/kg bw in a 28-day study.	[12][13]
Long-term Toxicity	Rat	Dietary	No adverse effects on growth, reproduction, or organ pathology at dietary concentrations up to 3% (equivalent to 1500 mg/kg bw/day) over a lifetime.	[7][14]

Acceptable Daily Intake (ADI)	Human	-	0-15 mg/kg bw established by JECFA.	[7]
No Observed Effect Level (NOEL)	Rat	Dietary	1500 mg/kg bw/day.	[7][16][11]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

The genotoxic potential of sodium copper chlorophyllin has been investigated with mixed results. While it is generally considered non-mutagenic, one study using the sex-linked recessive lethal mutations test in *Drosophila melanogaster* suggested it could be a weak mutagen at high concentrations (69, 80, and 100 mM).[17] However, numerous studies have highlighted its anti-mutagenic and anticarcinogenic properties, primarily through its ability to form molecular complexes with and neutralize carcinogens.[1][5]

Long-term carcinogenicity studies in animals have not reported evidence of carcinogenicity, even at doses that caused significant liver and kidney toxicity.[14]

Reproductive and developmental toxicity studies have generally shown no adverse effects. A study in rats fed diets containing up to 3% potassium sodium chlorophyllin copper complex showed no impairment of conception.[7] A study in pregnant mice found that chlorophyllin was not teratogenic or embryo-lethal, though it did increase the frequency of some malformations when combined with cyclophosphamide.[18]

Pharmacokinetics and Metabolism

Initially, it was thought that sodium copper chlorophyllin was poorly absorbed due to its lack of apparent toxicity.[1] However, subsequent clinical trials have demonstrated that components of chlorophyllin, such as copper chlorin e4, are absorbed and can be detected in the serum of individuals taking chlorophyllin tablets.[1] Studies in rats have shown that after oral administration, components of SCC can be found in the serum, liver, and kidneys.[19]

Mechanism of Action in Safety and Biocompatibility

The primary mechanism underlying the safety and potential protective effects of sodium copper chlorophyllin is its ability to form tight molecular complexes with various chemical carcinogens, including polycyclic aromatic hydrocarbons from tobacco smoke, heterocyclic amines from cooked meat, and aflatoxin-B1.^{[1][5]} This binding can interfere with the gastrointestinal absorption of these carcinogens, thereby reducing their bioavailability and potential to reach target tissues.^[1]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

This study provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS).

- Animal Selection: Healthy, young adult rodents (typically rats or mice) are used.
- Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
- Dosing: A single oral dose of the test substance is administered. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-acute Oral Toxicity (28-Day Study, Following OECD Guideline 407)

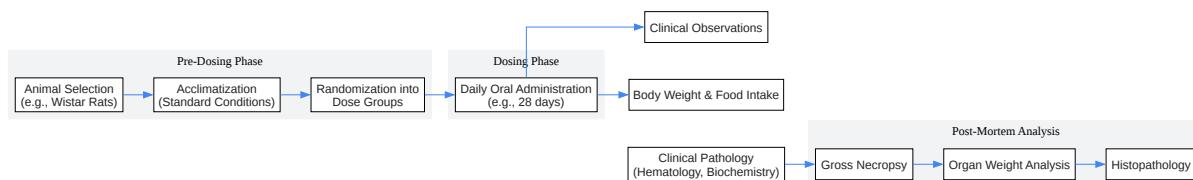
This study provides information on the potential adverse effects of a substance from repeated oral exposure and can help establish a No-Observed-Adverse-Effect Level (NOAEL).

- Animal Selection: Typically, rodents are used.

- Dose Groups: At least three dose groups and a control group are used.
- Administration: The test substance is administered orally on a daily basis for 28 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.
- Pathology: All animals undergo a full gross necropsy, and selected organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross lesions.

Visualizations

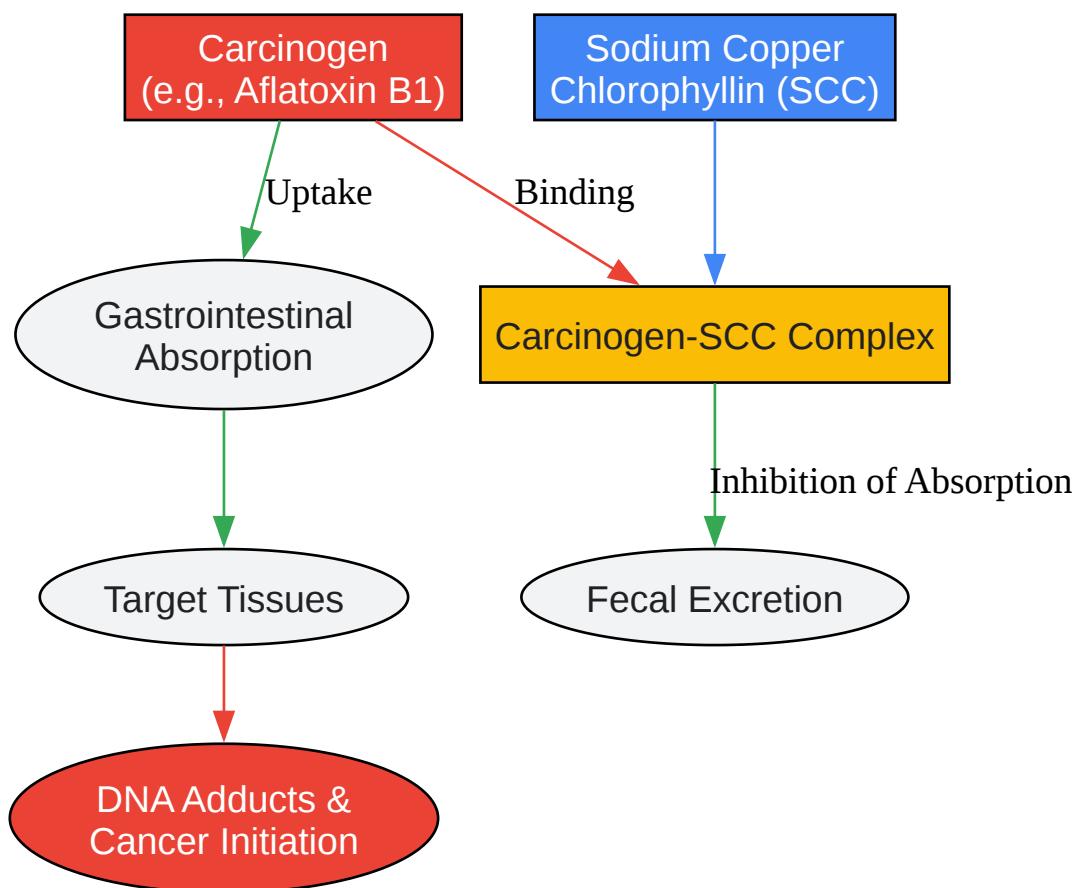
Diagram 1: Generalized Experimental Workflow for In Vivo Safety Assessment



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A generalized workflow for in vivo safety assessment studies.

Diagram 2: Proposed Mechanism of Carcinogen Detoxification by SCC



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Mechanism of carcinogen detoxification by forming a complex.

Clinical Safety

Sodium copper chlorophyllin has been used clinically for over 50 years with no serious side effects reported.^[1] When taken orally, it may cause green discoloration of urine or feces, and occasionally diarrhea.^[1] Topical applications for skin conditions have been shown to be well-tolerated, with some reports of mild burning or itching.^{[1][20]}

Conclusion

The comprehensive body of evidence from decades of use and scientific study indicates that sodium copper chlorophyllin has a high margin of safety for its intended uses. Its biocompatibility is supported by low oral toxicity, a lack of significant findings in chronic toxicity and carcinogenicity studies, and a well-established mechanism for mitigating the effects of certain carcinogens. While some conflicting genotoxicity data exists at high concentrations, the

overall safety profile is robust, particularly at the levels approved for use in foods, drugs, and cosmetics. This technical guide summarizes the key safety data, providing a valuable resource for professionals in the field.

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- To cite this document: BenchChem. [Biocompatibility and Safety Profile of Sodium Copper Chlorophyllin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542743#biocompatibility-and-safety-profile-of-sodium-copper-chlorophyllin>]

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